molecular formula C23H22N2O4 B2785529 ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-35-3

ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2785529
CAS No.: 1004172-35-3
M. Wt: 390.439
InChI Key: JTSCMEVGMQPWMK-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzylamino and oxoacetyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and benzylamino-containing molecules. Examples are:

  • Ethyl 5-(2-(methylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
  • Ethyl 5-(2-(benzylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

ethyl 5-[2-(benzylamino)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-29-23(28)18-15(2)25-20(19(18)17-12-8-5-9-13-17)21(26)22(27)24-14-16-10-6-4-7-11-16/h4-13,25H,3,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSCMEVGMQPWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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